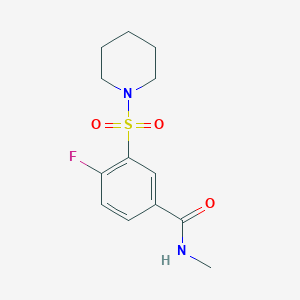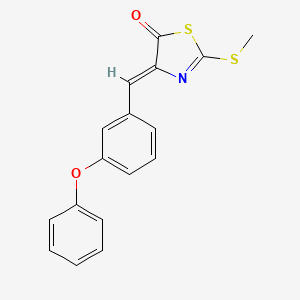![molecular formula C25H22N4O B5122173 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5122173.png)
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline, also known as PIPER, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the quinoline family of compounds, which are known for their diverse biological activities. PIPER has been shown to have a range of interesting properties, including anti-inflammatory, antitumor, and antiviral activities. In
作用機序
The mechanism of action of 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. For example, 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has a range of biochemical and physiological effects, depending on its concentration and the specific cell type or tissue being studied. In general, 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity. Finally, 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has been shown to inhibit the replication of certain viruses, which may be due to its ability to interfere with viral entry or replication.
実験室実験の利点と制限
One advantage of using 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline in lab experiments is that it has been extensively studied and characterized, so there is a wealth of information available on its properties and potential applications. Additionally, 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has been shown to have a range of interesting biological activities, which makes it a promising candidate for further research. However, there are also some limitations to using 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline in lab experiments. For example, it may be difficult to obtain sufficient quantities of 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline for certain experiments, and its solubility and stability may be an issue in some experimental systems.
将来の方向性
There are many potential future directions for research on 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline. One area of interest is the development of 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline may have potential as a cancer therapeutic, either alone or in combination with other drugs. Finally, further research is needed to fully understand the mechanism of action of 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline and to identify other potential therapeutic applications for this compound.
合成法
The synthesis of 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline involves the reaction of 4-chloro-2-(3-pyridinyl)quinoline with phenylpiperazine in the presence of a base. The resulting product is then purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has been shown to have antitumor activity, making it a potential candidate for the treatment of cancer. Furthermore, 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has been shown to have antiviral activity against a range of viruses, including HIV-1 and hepatitis C virus.
特性
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-25(29-15-13-28(14-16-29)20-8-2-1-3-9-20)22-17-24(19-7-6-12-26-18-19)27-23-11-5-4-10-21(22)23/h1-12,17-18H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTNWPISKWQXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperazin-1-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5122102.png)

![N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5122116.png)

![1-{4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-pyrrolidinone](/img/structure/B5122127.png)
![1-(4-benzyl-1-piperidinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5122133.png)
![(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5122140.png)
![ethyl [1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]carbamate](/img/structure/B5122147.png)
![N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5122159.png)
![N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-propanamine dihydrochloride](/img/structure/B5122164.png)
![1-ethyl-4-[2-(4-isopropylphenoxy)propanoyl]piperazine](/img/structure/B5122168.png)


![2-[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]propanoic acid](/img/structure/B5122211.png)